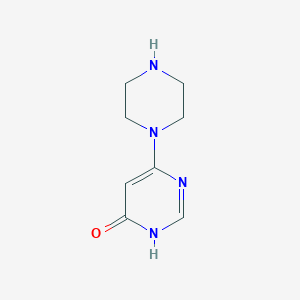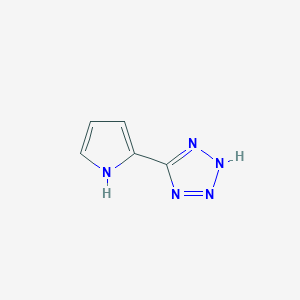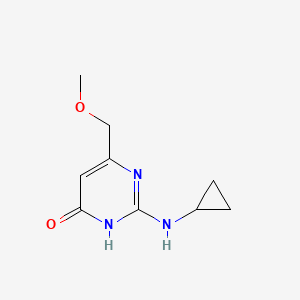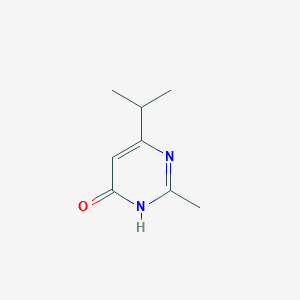
6-piperazin-1-yl-3H-pyrimidin-4-one
Übersicht
Beschreibung
“6-piperazin-1-yl-3H-pyrimidin-4-one” is a chemical compound with the IUPAC name 6-(piperazin-1-yl)pyrimidine-2,4-diol . It has a molecular weight of 196.21 . This compound is a solid in its physical form .
Synthesis Analysis
There are several methods to synthesize “this compound”. One method involves the design and synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives . Another method involves the synthesis of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H12N4O2/c13-7-5-6 (10-8 (14)11-7)12-3-1-9-2-4-12/h5,9H,1-4H2, (H2,10,11,13,14) .Physical And Chemical Properties Analysis
“this compound” is a solid compound with a molecular weight of 196.21 .Wissenschaftliche Forschungsanwendungen
Anticancer Activity
- A study by Mallesha et al. (2012) synthesized derivatives of 6-piperazin-1-yl-pyrimidin-4-one, showing antiproliferative effects against several human cancer cell lines.
- Ghule et al. (2013) developed derivatives with anticancer and anti-inflammatory activity.
- Çiftçi et al. (2021) investigated benzimidazole derivatives bearing this compound for their anticancer activities.
Antimicrobial Activity
- The work by Yurttaş et al. (2016) synthesized derivatives to test against microorganism strains, showing high antimicrobial activity.
- Krishnamurthy et al. (2011) explored derivatives as antimicrobial agents against various bacterial strains.
Other Applications
- In the field of enzyme inhibition, Kaya et al. (2017) synthesized derivatives for selective monoamine oxidase A inhibitory activity.
- Nagalakshmamma et al. (2020) developed compounds for antiviral activity against tobacco mosaic virus.
Metabolic and Pharmacokinetic Studies
- Sharma et al. (2012) examined the metabolism and pharmacokinetics of a related inhibitor in rats, dogs, and humans.
- Gong et al. (2010) identified the metabolites of flumatinib, which contains a similar structure, in chronic myelogenous leukemia patients.
Miscellaneous Research
- Roma et al. (2003) synthesized derivatives as antiplatelet agents.
- Raviña et al. (2000) evaluated compounds for affinity towards dopamine and serotonin receptors as potential antipsychotics.
Eigenschaften
IUPAC Name |
4-piperazin-1-yl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O/c13-8-5-7(10-6-11-8)12-3-1-9-2-4-12/h5-6,9H,1-4H2,(H,10,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUGKXFORSQQHDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC(=O)NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl N-{2-[2-(4-methoxyphenyl)hydrazono]-3-oxobutanoyl}carbamate](/img/structure/B1417639.png)


![Ethyl 5-ethyl-4-hydroxypyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B1417647.png)

![N-(2-Chlorobenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine](/img/structure/B1417651.png)


![ethyl (2E)-2-[2-(2,5-dichlorophenyl)hydrazin-1-ylidene]-2-acetamidoacetate](/img/structure/B1417655.png)

![Tert-butyl 4-hydroxy-5,6-dihydropyrido[3,4-D]pyrimidine-7(8H)-carboxylate](/img/structure/B1417658.png)
![1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridin-4-ol](/img/structure/B1417659.png)
